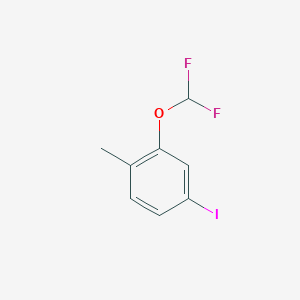
2-(Difluoromethoxy)-4-iodotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-4-iodotoluene is an organic compound characterized by the presence of iodine, fluorine, and methoxy groups attached to a toluene backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where toluene is treated with iodine and nitric acid to form 4-iodotoluene . This intermediate can then undergo further reactions to introduce the difluoromethoxy group.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-4-iodotoluene may involve large-scale electrophilic aromatic substitution followed by fluorination reactions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and selectivity .
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-4-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions to form carbon-carbon bonds
Oxidation and Reduction: The methyl group on the toluene ring can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Iodine and Nitric Acid: Used in the initial electrophilic aromatic substitution to introduce the iodine atom.
Fluorinating Agents: Such as Selectfluor, used to introduce fluorine atoms into the molecule.
Major Products Formed
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Oxidation Products: Formation of carboxylic acids from the oxidation of the methyl group.
科学的研究の応用
2-(Difluoromethoxy)-4-iodotoluene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug molecules due to its functional groups.
Materials Science: Used in the development of new materials with unique properties, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-4-iodotoluene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing iodine and fluorine atoms. This activation facilitates electrophilic and nucleophilic substitution reactions. The palladium-catalyzed cross-coupling reactions involve oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds
4-Iodotoluene: Similar structure but lacks the difluoromethoxy group.
4-Iodoanisole: Contains a methoxy group instead of a difluoromethoxy group.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-4-iodotoluene is unique due to the presence of both iodine and difluoromethoxy groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and materials science.
特性
分子式 |
C8H7F2IO |
|---|---|
分子量 |
284.04 g/mol |
IUPAC名 |
2-(difluoromethoxy)-4-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,1H3 |
InChIキー |
WJQIMYDVBKKVLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)I)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















